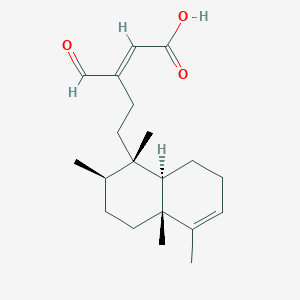

16-Oxocleroda-3,13E-dien-15-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZARHTWSOXFLP-HEZUFYQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C=O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Whitepaper on its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid with significant biological activities. It details its primary natural source, provides a step-by-step experimental protocol for its isolation, and summarizes its known biological effects, with a focus on its interaction with cellular signaling pathways. All quantitative data is presented in structured tables, and a diagram of the putative signaling pathway is provided.

Natural Source

The primary natural source of this compound is the evergreen tree Polyalthia longifolia, also known by its synonym Monoon longifolium. This plant belongs to the Annonaceae family and is native to India and Sri Lanka. The compound has been successfully isolated from various parts of the plant, including the stem bark, leaves, seeds, and twigs.[1][2][3][4]

Isolation and Quantitative Data

Yield of this compound

The following table summarizes the yield of this compound from Polyalthia longifolia twigs based on a published experimental protocol.[5]

| Starting Material | Initial Extract | Enriched Material after First Column Chromatography | Semi-pure this compound | Calculated Yield (%) |

| 1 kg coarse pulverized and dried Polyalthia longifolia twigs | 40 g crude plant extract | 0.5 g | 0.2 g | 0.02% |

Experimental Protocol for Isolation

The following is a detailed methodology for the isolation of this compound from the twigs of Polyalthia longifolia.[5]

2.2.1. Extraction

-

Coarsely pulverize and dry 1 kg of Polyalthia longifolia twigs.

-

Extract the plant material with petroleum ether (5 liters) for 18 hours at 45°C.

-

Filter the extract and then extract the residual plant material with dichloromethane (B109758) (CH2Cl2) (2 x 5 liters) for 18 hours.

-

Combine the dichloromethane extracts and concentrate them to dryness in vacuo at 45°C to obtain the crude plant extract.

2.2.2. First Column Chromatography

-

Subject the crude plant extract (3 g) to silica (B1680970) gel flash column chromatography (5 cm x 25 cm).

-

Elute the column sequentially with the following solvent systems:

-

10:90 ethyl acetate-petroleum ether (2 liters)

-

30:70 ethyl acetate-petroleum ether (1 liter)

-

50:50 ethyl acetate-petroleum ether (1 liter)

-

-

Collect eluates in 30 mL fractions.

-

Monitor all fractions by High-Performance Liquid Chromatography (HPLC) on a 4 mm x 250 mm, Merck LiChrocart RP-Select B (5 µm) column.

-

Use a gradient of 0.1% aqueous orthophosphoric acid (pH 2.5) to acetonitrile (B52724) (CH3CN) over 20 minutes at a flow rate of 1 mL/min with UV detection at 240 nm at 40°C.

-

Combine the fractions containing this compound and concentrate in vacuo at 45°C to obtain the enriched material.

2.2.3. Second Column Chromatography

-

Subject the enriched material to a second silica gel column (3 cm x 25 cm).

-

Elute the column with the following solvent systems:

-

10:90 ethyl acetate-petroleum ether (3 liters)

-

30:70 ethyl acetate-petroleum ether (2 liters)

-

-

Combine the fractions containing the target compound, concentrate, and dry in vacuo at 45°C to obtain semi-pure this compound.

2.2.4. Characterization

The identity of the isolated compound can be confirmed by comparing its spectral data (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) with data reported in the literature.[5]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, including antiplasmodial, antifungal, and antibacterial properties.[1][2] Of particular interest to drug development professionals is its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Research has shown that this compound can inhibit IκBα kinase (IKK).[5] IKK is a critical enzyme in the canonical NF-κB signaling pathway. The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of the transcription factor NF-κB. This, in turn, blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

The table below summarizes the inhibitory activity of this compound on IκBα kinase.[5]

| Compound | IC₅₀ for IκBα kinase inhibition |

| This compound | ~14.9 µM |

Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Potential Anticancer Activity and Related Signaling Pathways

While direct studies on the anticancer signaling pathways of this compound are limited, research on a structurally similar clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide, also isolated from Polyalthia longifolia, provides valuable insights. This related compound has been shown to induce apoptosis in cancer cells through the inactivation of several key oncogenic signaling pathways, including:

-

EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can lead to decreased cell proliferation and survival.

-

Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can trigger apoptosis.

-

MEK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its downregulation can contribute to cell cycle arrest and apoptosis.

Given the structural similarity, it is plausible that this compound may exert its cytotoxic effects through modulation of these or similar pathways. Further investigation is warranted to elucidate the precise mechanisms.

Below is a generalized workflow for investigating the anticancer mechanism of a natural product like this compound.

Caption: Workflow for anticancer mechanism investigation.

Conclusion

This compound, a clerodane diterpenoid isolated from Polyalthia longifolia, exhibits promising biological activities, particularly in the realms of anti-inflammatory and potentially anticancer therapeutics. Its ability to inhibit the IKK/NF-κB signaling pathway highlights its potential for development as a novel anti-inflammatory agent. Further research into its effects on other key cellular signaling pathways is crucial to fully understand its therapeutic potential. The detailed isolation protocol provided herein offers a solid foundation for researchers to obtain this compound for further investigation.

References

- 1. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

Unveiling the Therapeutic Potential: A Technical Guide to Clerodane Diterpenoids from Polyalthia longifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyalthia longifolia, commonly known as the mast tree, has long been a subject of interest in traditional medicine. Modern phytochemical investigations have unveiled a treasure trove of bioactive compounds within this plant, with a particular focus on clerodane diterpenoids. These bicyclic diterpenes, characterized by a decalin nucleus and a varied side chain, have demonstrated a remarkable spectrum of pharmacological activities, including potent cytotoxic, antimicrobial, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive overview of the clerodane diterpenoids isolated from Polyalthia longifolia, with a focus on their quantitative biological data, detailed experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Data Presentation: Bioactivities of Polyalthia longifolia Clerodane Diterpenoids

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of key clerodane diterpenoids isolated from various parts of Polyalthia longifolia.

Table 1: Cytotoxic Activity of Clerodane Diterpenoids from Polyalthia longifolia

| Compound Name | Plant Part | Cancer Cell Line | IC50 / ED50 | Reference |

| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Leaves | PA1 (Ovarian) | 18.9 µM | [1][2] |

| C33A (Cervical) | 24.5 µM | [1][2] | ||

| MCF-7 (Breast) | 35.1 µM | [1][2] | ||

| A549 (Lung) | 42.3 µM | [1][2] | ||

| (-)-3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Leaves | PA1 (Ovarian) | 12.8 µM | [1][2] |

| C33A (Cervical) | 15.2 µM | [1][2] | ||

| MCF-7 (Breast) | 28.9 µM | [1][2] | ||

| A549 (Lung) | 33.4 µM | [1][2] | ||

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Leaves | HL-60 (Leukemia) | 13.7 µM | [3][4] |

| Polyalthialdoic acid | Leaves | HL-60 (Leukemia) | 21.8 µM | [3][4] |

| 16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid (Polyalthialdoic acid) | Stem Bark | A-549 (Lung) | ~0.6 µg/mL | [5] |

| MCF-7 (Breast) | ~0.6 µg/mL | [5] | ||

| HT-29 (Colon) | ~0.6 µg/mL | [5] | ||

| Kolavenic acid | Seeds | Brine Shrimp | LC50 = 3.16 µg/mL | [6] |

| 16-oxo-cleroda-3, 13(14)E-diene-15-oic acid | Seeds | Brine Shrimp | LC50 = 2.52 µg/mL | [6] |

Table 2: Antimicrobial and Antifungal Activity of Clerodane Diterpenoids from Polyalthia longifolia

| Compound Name | Plant Part | Microorganism | MIC (µg/mL) | Reference |

| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Leaves | Staphylococcus aureus | 6.25 | [7][8] |

| Sporothrix schenckii | 6.25 | [7][8] | ||

| Helicobacter pylori | 31.25 | [9] | ||

| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Leaves | Helicobacter pylori | 125 | [9] |

| 16-oxo-cleroda-3, 13(14)E-diene-15-oic acid | Seeds | Shigella flexneriae | 4 | [6] |

| Escherichia coli | 8 | [6] | ||

| Shigella boydii | 16 | [6] | ||

| Bacillus cereus | 16 | [6] | ||

| Bacillus subtilis | 32 | [6] | ||

| Kolavenic acid | Seeds | Shigella flexneriae | 16 | [6] |

| Escherichia coli | 32 | [6] | ||

| Shigella boydii | 32 | [6] | ||

| Bacillus cereus | 64 | [6] | ||

| Bacillus subtilis | 64 | [6] | ||

| Unnamed 2-oxo-clerodane diterpene (Compound 2) | Twigs and Leaves | Various fungal pathogens | 50-100 | [10][11] |

| Unnamed known compound (Compound 6) | Twigs and Leaves | Various fungal pathogens | 6.3-12.5 | [10][11] |

Experimental Protocols

Isolation and Purification of Clerodane Diterpenoids

The general workflow for isolating clerodane diterpenoids from P. longifolia involves solvent extraction followed by chromatographic separation.

a. Plant Material and Extraction:

-

Plant Part: Leaves, stem bark, seeds, or twigs of P. longifolia are collected, identified, and dried.

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature or using a Soxhlet apparatus.[12] The crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, petroleum ether, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity.[1][6]

b. Chromatographic Separation:

-

Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography over silica (B1680970) gel.

-

Mobile Phase: A gradient of solvents, commonly n-hexane and ethyl acetate, is used to elute the compounds. The polarity of the mobile phase is gradually increased to separate compounds with different affinities for the stationary phase.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Further Purification: Fractions containing compounds of interest are often pooled and subjected to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Structure Elucidation

The structures of the isolated clerodane diterpenoids are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the carbon skeleton and the placement of protons and functional groups.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular formula of the compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and double bonds (C=C).

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and stereochemistry.

Cytotoxicity Assays

a. MTT Assay:

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

b. Brine Shrimp Lethality Assay:

-

Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.

-

Treatment: A specific number of nauplii (larvae) are added to vials containing seawater and different concentrations of the test compounds.

-

Incubation and Counting: After 24 hours of incubation, the number of surviving nauplii is counted.

-

LC50 Determination: The concentration of the compound that is lethal to 50% of the nauplii (LC50) is determined.[6]

Antimicrobial Assays

a. Disc Diffusion Method:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is spread onto the surface of an agar (B569324) plate.

-

Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

b. Broth Microdilution Method (for MIC determination):

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the test microorganism is added to each well.

-

Incubation: The plate is incubated under suitable conditions.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]

Visualization of Workflows and Pathways

References

- 1. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of 16-Oxocleroda-3,13E-dien-15-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid, a class of natural products known for a wide array of biological activities.[1] Isolated from plants of the Polyalthia genus, this compound has demonstrated significant potential in several key therapeutic areas, including antimicrobial, cytotoxic, anti-inflammatory, and antiplasmodial applications.[2][3][4] This technical guide provides an in-depth overview of the current scientific knowledge regarding the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action.

Quantitative Biological Data

The biological activities of this compound have been quantified in several studies. The following tables summarize the key findings for its cytotoxic, antimicrobial, and antiplasmodial effects.

Table 1: Cytotoxic Activity

| Cell Line | Assay Type | Parameter | Value | Reference |

| Human Lung Carcinoma (A549) | MTT Assay | IC₅₀ | 3.1 µM | [1] |

| Human Breast Cancer (MCF7) | MTT Assay | IC₅₀ | 3.7 µM | [1] |

| Brine Shrimp (Artemia salina) | Lethality Bioassay | LC₅₀ | 2.52 µg/mL | [2] |

Table 2: Antimicrobial and Antifungal Activity

| Organism | Assay Type | Parameter | Value (µg/mL) | Reference |

| Shigella boydii | Broth Microdilution | MIC | 32 | [2] |

| Shigella flexneri | Broth Microdilution | MIC | 16 | [2] |

| Escherichia coli | Broth Microdilution | MIC | 32 | [2] |

| Bacillus subtilis | Broth Microdilution | MIC | 64 | [2] |

| Bacillus cereus | Broth Microdilution | MIC | 64 | [2] |

| Aspergillus fumigatus | Not Specified | - | Active | [2] |

| Saccharomyces cerevisiae | Not Specified | - | Active | [2] |

| Candida albicans | Not Specified | - | Active | [2] |

Table 3: Antiplasmodial Activity

| Organism | Assay Type | Parameter | Value | Reference |

| Plasmodium falciparum | pLDH Assay | IC₅₀ | 22.04 ± 4.23 µg/mL | [2] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cytotoxicity Testing: MTT Assay

The cytotoxic effects of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cell Seeding: Human cancer cell lines (A549 and MCF7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for an additional 72 hours.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains was determined using the broth microdilution method.

Protocol:

-

Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiplasmodial Activity: Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

The in vitro antiplasmodial activity against Plasmodium falciparum was assessed using the parasite lactate dehydrogenase (pLDH) assay.

Protocol:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium.

-

Drug Treatment: The synchronized parasite cultures are treated with different concentrations of the compound in 96-well plates and incubated.

-

pLDH Activity Measurement: After the incubation period, the pLDH activity is measured by adding a substrate solution containing lactate, 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), and nitroblue tetrazolium (NBT). The formation of a colored formazan product is measured spectrophotometrically at 650 nm.

-

IC₅₀ Calculation: The IC₅₀ value is calculated by comparing the pLDH activity in treated wells to that in untreated control wells.

Anti-inflammatory Activity: Neutrophil Function Assays

While a specific protocol for this compound is not available, the following protocols are based on studies of the closely related compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, which has been shown to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils. A methyl ester derivative of the target compound has also been shown to inhibit superoxide anion generation.[4]

Superoxide Anion Generation Assay:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.

-

Pre-incubation: Neutrophils are pre-incubated with the test compound or vehicle control.

-

Stimulation: The cells are stimulated with a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).

-

Detection: Superoxide anion production is measured by the reduction of ferricytochrome c, which is monitored by the change in absorbance at 550 nm.

Elastase Release Assay:

-

Neutrophil Isolation and Pre-incubation: Similar to the superoxide anion assay.

-

Stimulation: Neutrophils are stimulated with fMLP in the presence of cytochalasin B.

-

Detection: The supernatant is collected, and elastase activity is measured using a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide. The change in absorbance is monitored to determine elastase activity.

Signaling Pathways and Mechanisms of Action

The biological effects of clerodane diterpenes are often attributed to their interaction with key cellular signaling pathways. Based on studies of related compounds, the anti-inflammatory and cytotoxic activities of this compound are likely mediated through the modulation of the PI3K/Akt and p38 MAPK signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Studies on a closely related clerodane diterpene suggest that its anti-inflammatory effects on neutrophils are mediated by the inhibition of calcium mobilization and the subsequent suppression of the Akt and p38 MAPK signaling pathways. This leads to a reduction in the release of pro-inflammatory mediators like superoxide anions and elastase.

Caption: Proposed anti-inflammatory mechanism via inhibition of key signaling molecules.

Proposed Cytotoxic Signaling Pathway

The cytotoxic effects of many natural products, including diterpenes, are often linked to the induction of apoptosis through the modulation of survival signaling pathways such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

Caption: Proposed cytotoxic mechanism through inhibition of the PI3K/Akt survival pathway.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. Its demonstrated cytotoxic, antimicrobial, and potential anti-inflammatory effects warrant further investigation for its development as a therapeutic agent. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways, provides a solid foundation for future research and drug discovery efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 16-Oxocleroda-3,13E-dien-15-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxocleroda-3,13E-dien-15-oic acid is a naturally occurring clerodane diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from plant sources such as Polyalthia longifolia, this compound has demonstrated promising antiplasmodial, antifungal, and antibiofilm properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanisms of action through proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications.

General and Structural Properties

| Property | Value | Source |

| Chemical Name | (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | [2] |

| CAS Number | 117620-72-1 | [2] |

| Molecular Formula | C₂₀H₃₀O₃ | [3] |

| Molecular Weight | 318.45 g/mol | [2] |

| Appearance | Powder | [2] |

| Type of Compound | Diterpenoid | [2] |

Calculated Physicochemical Data

The following table presents computed physicochemical parameters that are valuable for predicting the compound's pharmacokinetic properties.

| Property | Value | Source |

| XlogP | 4.8 | [3] |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

Solubility and Storage

| Property | Information | Source |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2] |

| Storage | Desiccate at -20°C. | [2] |

Experimental Protocols

The isolation and characterization of this compound are critical steps in its study. The following sections provide an overview of the methodologies employed.

Isolation from Polyalthia longifolia

This compound has been successfully isolated from the stem bark and unripe fruit of Polyalthia longifolia var. pendula. A general workflow for its isolation is depicted below.

Caption: General workflow for the isolation of this compound.

A detailed experimental protocol involves the following steps:

-

Extraction: The air-dried and powdered plant material (e.g., unripe fruit) is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.[4]

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).[4]

-

Purification: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to determine the carbon skeleton and the placement of protons. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of the molecule. The chemical shifts of key protons and carbons, particularly those around the double bonds and the aldehyde and carboxylic acid groups, are crucial for confirming the structure and stereochemistry.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl group of the carboxylic acid, the carbonyl groups of the aldehyde and carboxylic acid, and the carbon-carbon double bonds.

Biological Activities and Proposed Signaling Pathways

This compound has been reported to exhibit a range of biological activities. While the precise molecular mechanisms are still under investigation, studies on structurally related clerodane diterpenes provide insights into potential signaling pathways that may be modulated by this compound.

Antifungal Activity

A structurally similar compound, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide, also isolated from Polyalthia longifolia, has been shown to exert its antifungal activity against Candida albicans by compromising cell membrane permeability and inducing the production of reactive oxygen species (ROS).[6] It is plausible that this compound shares a similar mechanism of action.

Caption: Proposed antifungal mechanism of action.

Anti-inflammatory and Cytotoxic Activities (Proposed)

This compound has demonstrated promising inhibitory activity on nitric oxide (NO) production in LPS-stimulated macrophages, suggesting anti-inflammatory potential.[4] Furthermore, it has exhibited cytotoxicity against A549 and MCF-7 cancer cells.[7]

Studies on a related clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide, have shown that it can deregulate the PI3K/Akt signaling pathway and Aurora B kinase activity, leading to cancer cell apoptosis.[8][9] The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. By inhibiting this pathway, the compound can promote apoptosis in cancer cells.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a clerodane diterpenoid with significant therapeutic potential. Its physicochemical properties, combined with its diverse biological activities, make it an attractive candidate for further investigation in the fields of medicinal chemistry and pharmacology. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for future research aimed at unlocking the full therapeutic potential of this promising natural product. Further studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound, which will be instrumental in its development as a potential therapeutic agent.

References

- 1. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | C20H30O3 | CID 38355304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Undescribed Clerodane Diterpenoids with Antimicrobial Activity Isolated from the Roots of Solidago gigantea Ait - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clerodane type diterpene as a novel antifungal agent from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constituents of Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 16-Hydroxycleroda-3,13-dien-15,16-olide deregulates PI3K and Aurora B activities that involve in cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Antimicrobial Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid isolated from Polyalthia longifolia, has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of its antimicrobial spectrum, supported by quantitative data, detailed experimental methodologies for its evaluation, and visualizations of its potential mechanism of action and experimental workflows. The presented data underscores the potential of this natural compound as a lead for the development of novel antimicrobial agents.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of this compound has been evaluated against various microorganisms, with its activity quantified by Minimum Inhibitory Concentration (MIC) values. A summary of the available data is presented in the tables below.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Bacillus cereus | Positive | 64 | [1] |

| Bacillus subtilis | Positive | 64 | [1] |

| Staphylococcus aureus (MRSA) | Positive | 10-20 | [2] |

| Streptococcus mutans | Positive | 10-20 | [2] |

| Escherichia coli | Negative | 32 | [1] |

| Shigella flexneri | Negative | 16 | [1] |

| Shigella boydii | Negative | 32 | [1] |

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | 8-64 | [1] |

| Candida albicans | 8-64 | [1] |

| Saccharomyces cerevisiae | 8-64 | [1] |

Experimental Protocols

The following sections detail the standard methodologies employed for determining the antimicrobial spectrum of natural compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Negative control (broth only)

-

Resazurin (B115843) solution (for viability indication, optional)

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: In the first well of each row, add 100 µL of the stock solution of the test compound or control antibiotic, effectively creating a 1:2 dilution. Mix the contents of the first well thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a microbial suspension in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well. Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

-

Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader. Alternatively, a viability indicator like resazurin can be added, where a color change from blue to pink indicates microbial growth.

Antibiofilm Activity Assay

This assay assesses the ability of a compound to inhibit the formation of microbial biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%)

Procedure:

-

Plate Preparation and Inoculation: Prepare serial dilutions of the test compound in TSB with added glucose in a 96-well plate as described for the MIC assay. Inoculate the wells with the standardized bacterial suspension. Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubation for Biofilm Formation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

-

Washing: After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Destaining and Quantification: Remove the crystal violet solution and wash the wells again with PBS. Allow the plate to air dry. Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet. Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the test compound compared to the positive control indicates the inhibition of biofilm formation.

Visualizations: Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for antimicrobial susceptibility testing and a proposed mechanism of action for clerodane diterpenes.

Caption: Workflow for MIC determination using broth microdilution.

References

Unveiling the Cytotoxic Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Overview for Cancer Research Professionals

An In-depth Examination of a Promising Natural Compound for Oncological Drug Development

This technical guide provides a comprehensive analysis of the cytotoxic effects of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from Polyalthia longifolia, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products in oncology.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The available data, including 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values, are summarized below for comparative analysis.

| Compound Name | Cancer Cell Line | Assay Type | IC50 / ED50 / LC50 | Reference |

| This compound | A549 (Lung) | MTT Assay | 3.1 µM | MedChemExpress |

| This compound | MCF7 (Breast) | MTT Assay | 3.7 µM | MedChemExpress |

| Polyalthialdoic acid (16-Oxocleroda-3,13(14)Z-dien-15-oic acid) | HL-60 (Leukemia) | MTT Assay | 21.8 µM | (Sari, D. P., et al., 2013)[1] |

| Polyalthialdoic acid (16-Oxocleroda-3, 13(14)Z-dien-15-oic acid) | 3 Human Tumor Cell Lines | Not Specified | ~0.6 µg/ml (ED50) | (Zhao, G. X., et al., 1991)[2] |

| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid | Brine Shrimp | Lethality Bioassay | 2.52 µg/ml (LC50) | ResearchGate Publication |

Note: "Polyalthialdoic acid" is a synonym for 16-Oxocleroda-3,13(14)Z-dien-15-oic acid. Minor structural variations may exist between reported compounds.

Experimental Protocols

Detailed experimental protocols for the cytotoxic evaluation of this compound are not extensively published. However, based on standard methodologies used for similar compounds, the following protocols for cytotoxicity and apoptosis assays are provided as a reference for researchers.

Cell Viability Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Signaling Pathways in Cytotoxicity

Currently, there is a notable lack of published research specifically elucidating the signaling pathways modulated by this compound in cancer cells. However, extensive studies on the closely related analogue, 16-Hydroxycleroda-3,13-dien-15,16-olide , provide valuable insights into potential mechanisms of action. Research on the "hydroxy" analogue has demonstrated its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

It is plausible that this compound may exert its cytotoxic effects through similar mechanisms. The following diagram illustrates a hypothetical signaling pathway based on the known effects of the "hydroxy" analogue. It is crucial to note that this is a speculative model and requires experimental validation for this compound.

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for further preclinical investigation. The available data suggests a potent anti-proliferative effect, warranting a deeper exploration of its mechanism of action.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Evaluating the compound against a broader panel of cancer cell lines, including drug-resistant models.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action in inducing cancer cell death.

-

In Vivo Efficacy: Assessing the anti-tumor activity and safety profile of the compound in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify more potent and selective cytotoxic agents.

The insights gained from such studies will be instrumental in advancing this compound through the drug development pipeline as a potential novel therapeutic for cancer treatment.

References

An In-depth Technical Guide to the Spectroscopic Data of 16-Oxocleroda-3,13E-dien-15-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid isolated from sources such as the stem bark of Polyalthia longifolia (Sonn) Thw. var. pendula.[1] This compound has garnered interest for its biological activities, including antiplasmodial and antibiofilm properties. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by consolidating its key spectroscopic characteristics and the methodologies for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid[2]

-

Molecular Formula: C₂₀H₃₀O₃[2]

-

Molecular Weight: 318.45 g/mol [1]

-

Exact Mass: 318.219495 g/mol [3]

-

CAS Number: 117620-72-1[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data (CDCl₃) [3]

| Carbon No. | Chemical Shift (δ) ppm |

| Data sourced from PHYTOCHEM.,38,189(1995) | Specific values to be populated from the source |

| ... | ... |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Detailed data not available in the searched sources | |||

| ... | ... | ... | ... |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Detailed data not available in the searched sources | |

| ... | ... |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Fragmentation |

| 318.2195 | [M]⁺ (Calculated for C₂₀H₃₀O₃) |

| Specific fragmentation data not available | |

| ... | ... |

Experimental Protocols

The following are detailed methodologies representative of the isolation and spectroscopic analysis of this compound and related diterpenoids.

Isolation of this compound

A typical isolation protocol from the stem barks of Polyalthia longifolia involves the following steps:

-

Extraction: The air-dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (typically the less polar fraction for diterpenoids) is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, with mixtures of n-hexane and ethyl acetate of increasing polarity, is employed to separate the different components.

-

Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (e.g., at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C).

-

Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

-

Chemical shifts are reported in δ (ppm) relative to TMS.

-

2D NMR experiments such as COSY, HSQC, and HMBC are employed for complete structural elucidation and assignment of proton and carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as a thin film on a KBr pellet or dissolved in a suitable solvent like chloroform.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.

-

The data is used to determine the exact mass and molecular formula of the compound.

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the isolation and characterization of this compound.

Caption: Workflow for Isolation and Spectroscopic Analysis.

References

- 1. A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap) – CIBFar [cibfar.ifsc.usp.br]

The Architecture of Defense: An In-depth Guide to Clerodane Diterpenoid Biosynthesis in Polyalthia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of clerodane diterpenoids in the plant genus Polyalthia. Members of this genus, belonging to the Annonaceae family, are known for producing a rich diversity of these bicyclic diterpenoids, which exhibit a wide range of biological activities, including potent antifungal and cytotoxic effects. This document details the putative biosynthetic pathway, summarizes key quantitative bioactivity data, and provides detailed experimental protocols for the functional characterization of the enzymes involved in this fascinating metabolic pathway.

The Clerodane Biosynthetic Pathway in Polyalthia: A Putative Roadmap

While the specific enzymes responsible for clerodane diterpenoid biosynthesis have not yet been fully characterized in Polyalthia, a general pathway can be inferred from studies in other plant species. The biosynthesis is a multi-step process initiated from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and involves a series of cyclization and oxidation reactions catalyzed by distinct classes of enzymes.

The proposed pathway begins in the plastids, where a Class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate, typically a clerodienyl diphosphate (CLPP). This intermediate is then further transformed by a Class I diTPS, which utilizes the ionization of the diphosphate group to facilitate further cyclization or rearrangements, ultimately forming the core clerodane skeleton.

Following the formation of the initial clerodane scaffold, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversity observed among the clerodane diterpenoids isolated from Polyalthia by introducing hydroxyl, carbonyl, and epoxide functionalities at various positions on the core structure.

The Chemotaxonomic Significance of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxocleroda-3,13E-dien-15-oic acid is a naturally occurring clerodane diterpenoid that has garnered significant interest within the scientific community. Its presence in specific plant taxa, coupled with a range of biological activities, underscores its importance in both chemotaxonomy and drug discovery. This technical guide provides a comprehensive overview of the chemotaxonomic significance, biological activities, and experimental protocols related to this compound.

Chemotaxonomic Distribution

This compound has been predominantly isolated from the plant species Polyalthia longifolia (Sonn.) Thw. var. pendula, a member of the Annonaceae family.[1] It has been identified in various parts of the plant, including the stem bark, leaves, and seeds. The consistent presence of this and related clerodane diterpenoids in Polyalthia longifolia suggests their potential as chemotaxonomic markers for this genus.

Furthermore, this compound has also been reported in Monoon viride, another species within the Annonaceae family, reinforcing its significance at the tribal or subtribal level. While clerodane diterpenoids are found in other plant families, the specific structure of this compound appears to be more restricted in its distribution, enhancing its diagnostic value in chemotaxonomy. A related compound, (5R,8S,9S,10R)-cleroda-3,13E-dien-15-oic acid, has been isolated from Hymenaea courbaril var. stilbocarpa of the Fabaceae family, indicating that while the core clerodane skeleton is more widespread, specific substitutions and stereochemistry may be taxonomically informative.

Biological Activities and Therapeutic Potential

This compound has demonstrated a variety of promising biological activities, making it a molecule of interest for drug development. These activities are summarized in the tables below.

Antimicrobial Activity

The compound has shown notable activity against a range of microbial pathogens.

| Microorganism | Activity | Value | Reference |

| Aspergillus fumigatus | MIC | 8 µg/mL | [2] |

| Saccharomyces cerevisiae | MIC | 16 µg/mL | [2] |

| Candida albicans | MIC | 32 µg/mL | [2] |

| Bacillus subtilis | MIC | 64 µg/mL | |

| Staphylococcus aureus | MIC | 32 µg/mL | |

| Escherichia coli | MIC | 64 µg/mL | |

| Pseudomonas aeruginosa | MIC | 128 µg/mL | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-biofilm | Significant reduction at 10-20 µg/mL | [3] |

| Streptococcus mutans | Anti-biofilm | Significant reduction at 10-20 µg/mL | [3] |

MIC: Minimum Inhibitory Concentration

Cytotoxic and Antiproliferative Activity

This compound has exhibited cytotoxic effects against several cancer cell lines.

| Cell Line | Activity | Value | Reference |

| Human promyelocytic leukemia (HL-60) | IC₅₀ | ~0.6 µg/mL | |

| Human lung carcinoma (A549) | IC₅₀ | ~1.0 µg/mL | |

| Human breast adenocarcinoma (MCF-7) | IC₅₀ | ~1.2 µg/mL | |

| Brine shrimp (lethality bioassay) | LC₅₀ | 2.52 µg/mL |

IC₅₀: Half-maximal inhibitory concentration; LC₅₀: Median lethal concentration

Other Biological Activities

-

Antiplasmodial Activity: The compound has shown activity against Plasmodium falciparum, the parasite responsible for malaria.[1]

-

Antifeedant Activity: It has also been reported to possess antifeedant properties against insects.

Experimental Protocols

Isolation and Purification of this compound from Polyalthia longifolia

The following is a representative workflow for the isolation and purification of the target compound, synthesized from methodologies reported in the literature.

References

- 1. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"purification of 16-Oxocleroda-3,13E-dien-15-oic acid by HPLC"

An Application Note and Protocol for the Purification of 16-Oxocleroda-3,13E-dien-15-oic acid by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a clerodane diterpenoid that has been isolated from natural sources such as Polyalthia longifolia.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including antiplasmodial and antibiofilm properties.[1] For further investigation into its therapeutic potential, the isolation and purification of this compound in high purity is an essential step. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products. This application note provides a detailed protocol for the semi-preparative HPLC purification of this compound from a crude plant extract.

Materials and Methods

Instrumentation

-

Semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

-

Fraction collector.

-

Analytical HPLC system for purity analysis.

-

Rotary evaporator for solvent removal.

Chemicals and Reagents

-

Crude plant extract containing this compound.

-

HPLC-grade methanol (B129727).

-

HPLC-grade acetonitrile.

-

Ultrapure water.

-

Reference standard of this compound (if available).

-

Solvents for sample dissolution such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[1]

Chromatographic Conditions

A summary of the chromatographic conditions for both the semi-preparative purification and the subsequent analytical purity check is provided in the table below.

| Parameter | Semi-preparative Purification | Analytical Purity Assessment |

| Column | C18, 10 µm, 250 x 10 mm | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | Ultrapure Water | Ultrapure Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 70% B to 100% B over 30 min | 70% B to 100% B over 20 min |

| Flow Rate | 4.0 mL/min | 1.0 mL/min |

| Column Temp. | 25°C | 25°C |

| Detection | UV at 235 nm | UV at 235 nm |

| Injection Vol. | 500 µL | 10 µL |

Experimental Protocols

Standard and Sample Preparation

-

Standard Solution: If a reference standard is available, prepare a stock solution of 1 mg/mL in methanol.

-

Sample Solution: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol or acetone) to a concentration of 10 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.

Analytical Method Development (Scouting)

Before proceeding to semi-preparative purification, it is advisable to develop an analytical method to determine the retention time of the target compound.

-

Inject the standard solution (if available) or the filtered crude extract onto the analytical HPLC system.

-

Run the analytical gradient method as described in the table above.

-

Identify the peak corresponding to this compound. Clerodane diterpenes typically show a maximum ultraviolet (UV) spectral wavelength around 235 nm.[2]

Semi-Preparative HPLC Purification

-

Equilibrate the semi-preparative column with the initial mobile phase conditions (70% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the filtered sample solution (500 µL).

-

Start the gradient elution and monitor the chromatogram at 235 nm.[2]

-

Set up the fraction collector to collect the peak corresponding to the retention time of this compound, as determined in the analytical scouting run.

-

Pool the collected fractions containing the purified compound.

Post-Purification Analysis

-

Evaporate the solvent from the pooled fractions using a rotary evaporator.

-

Redissolve the dried residue in a known volume of methanol.

-

Inject a small aliquot of the redissolved purified fraction onto the analytical HPLC system to confirm its purity.

-

Further structural confirmation can be carried out using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the expected results from the purification of this compound using the described protocol.

| Parameter | Value |

| Initial Sample Concentration | 10 mg/mL |

| Injection Volume | 500 µL |

| Amount Injected | 5.0 mg |

| Expected Retention Time | ~15-20 min |

| Purity of Crude Extract | ~30% |

| Purity of Collected Fraction | >95% |

| Recovered Amount | ~1.2 mg |

| Yield | ~80% |

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Logical relationship of the HPLC purification protocol.

References

Application Note: Mass Spectrometry Analysis of 16-Oxocleroda-3,13E-dien-15-oic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities. Accurate identification and quantification of this compound are crucial for research and development in pharmacology and natural product chemistry. This application note provides a detailed protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The methodologies described are based on established principles for the analysis of clerodane diterpenes and are intended to serve as a guide for researchers.

Experimental Protocols

Sample Preparation

For accurate and reproducible results, proper sample preparation is essential. The following protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., plant material).

-

Materials:

-

Lyophilized and powdered sample material

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

-

Protocol:

-

Weigh 100 mg of the lyophilized and powdered sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of a methanol/chloroform mixture (1:1, v/v).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 5 min.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Cone Gas Flow: 50 L/hr

-

Source Temperature: 120°C

-

Scan Range (Full Scan): m/z 100-1000

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

-

Data Presentation

The expected mass spectral data for this compound (C₂₀H₃₀O₃, Molecular Weight: 318.45) in positive ion mode ESI-MS are summarized below. Clerodane diterpenes often form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).[1][2]

| Precursor Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | [C₂₀H₃₁O₃]⁺ | 319.2273 | 319.2271 |

| [M+Na]⁺ | [C₂₀H₃₀O₃Na]⁺ | 341.2093 | 341.2089 |

| [M+K]⁺ | [C₂₀H₃₀O₃K]⁺ | 357.1832 | 357.1828 |

Table 1: Expected Precursor Ions of this compound in Positive ESI-MS.

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 319.2273), a series of fragment ions would be expected. The fragmentation of clerodane diterpenes often involves neutral losses such as water (H₂O) and carbon monoxide (CO), as well as cleavages within the diterpene skeleton.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |

| 319.2273 | 301.2168 | 18.0105 | H₂O |

| 319.2273 | 291.2219 | 28.0054 | CO |

| 319.2273 | 273.2114 | 46.0159 | H₂O + CO |

| 301.2168 | 273.2114 | 28.0054 | CO |

Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometry-based analysis of this compound. The described methods for sample preparation, LC-MS/MS analysis, and the accompanying data tables and diagrams offer a solid foundation for researchers engaged in the study of this and related clerodane diterpenes. The presented workflow and hypothetical fragmentation pathways can aid in the unambiguous identification and quantification of this compound in complex biological matrices.

References

Application Notes and Protocols for Investigating 16-Oxocleroda-3,13E-dien-15-oic acid in RAW 264.7 Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

RAW 264.7 macrophages are a murine leukemia cell line of monocyte-macrophage origin, widely utilized as an in vitro model to study inflammation.[1][2] Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This response is primarily mediated through the activation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid natural product.[7][8] While direct studies on this specific compound in RAW 264.7 cells are limited, a structurally similar compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, has been shown to exhibit anti-inflammatory properties in human neutrophils by inhibiting calcium mobilization and the p38 MAPK and Akt signaling pathways.[9] This suggests that this compound may also possess anti-inflammatory effects, potentially through the modulation of these critical inflammatory signaling cascades.

These application notes provide detailed protocols for evaluating the anti-inflammatory potential of this compound using LPS-stimulated RAW 264.7 macrophages.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 98.2 | ± 5.1 |

| 5 | 97.5 | ± 4.8 |

| 10 | 96.1 | ± 5.3 |

| 25 | 94.8 | ± 4.9 |

| 50 | 93.2 | ± 5.5 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | NO Concentration (µM) | Standard Deviation | % Inhibition |

| Control (no LPS) | 1.5 | ± 0.3 | - |

| LPS (1 µg/mL) | 45.2 | ± 3.8 | 0 |

| LPS + Compound (1 µM) | 40.1 | ± 3.5 | 11.3 |

| LPS + Compound (5 µM) | 32.7 | ± 2.9 | 27.6 |

| LPS + Compound (10 µM) | 21.5 | ± 2.1 | 52.4 |

| LPS + Compound (25 µM) | 10.3 | ± 1.5 | 77.2 |

| LPS + Compound (50 µM) | 5.8 | ± 0.9 | 87.2 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (no LPS) | 50 ± 8 | 25 ± 5 | 15 ± 4 |

| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 | 800 ± 95 |

| LPS + Compound (10 µM) | 1350 ± 150 | 980 ± 110 | 450 ± 60 |

| LPS + Compound (25 µM) | 750 ± 90 | 540 ± 75 | 250 ± 40 |

Experimental Protocols

RAW 264.7 Cell Culture

-

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

-

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% P/S.[10]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10]

-

Subculture the cells when they reach 80-90% confluency.[10]

-

To passage, aspirate the old medium, wash the cells once with PBS, and then detach the cells by gently scraping.

-

Resuspend the cells in fresh medium and seed into new culture flasks at a 1:3 to 1:6 ratio.[11]

-

Cell Viability Assay (MTT Assay)

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[12]

-

Pre-treat the cells with different concentrations of this compound for 2 hours.[12]

-

Stimulate the cells with 1 µg/mL of LPS and incubate for an additional 18-24 hours.[12]

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[12][13]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.[12] A standard curve using sodium nitrite (B80452) should be prepared to quantify the amount of nitrite.[14]

-

Cytokine Measurement (ELISA)

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with the test compound for 2 hours before stimulating with 1 µg/mL LPS for 24 hours.[15]

-

Collect the culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[16][17]

-

Briefly, coat a 96-well plate with a capture antibody overnight.[18] Block the plate, then add the cell supernatants and standards. After incubation and washing, add a detection antibody, followed by an enzyme conjugate. Finally, add a substrate and stop solution, and measure the absorbance at the appropriate wavelength.[19]

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

-

Protocol:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[5]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-